molecular formula C24H24FN3O4S B4537864 N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B4537864
M. Wt: 469.5 g/mol
InChI Key: CWPRXTXYXDLFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to belong to a class of substances with potential biological activity, given its structural features similar to those of other studied sulfonamides and glycine derivatives. These molecules often exhibit a range of biological activities due to their structural diversity and ability to interact with various biological targets.

Synthesis Analysis

Sulfonamides, such as those derived from aromatic amines, are typically synthesized through reactions involving sulfonyl chlorides and amines. The process may involve protecting groups for specific functionalities during synthesis, followed by deprotection steps to yield the desired product (Zhou et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been characterized using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and the molecular conformation in the solid state. Such studies help in understanding the stereochemical aspects important for biological activity (Ümit Ceylan et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, including those involving their sulfonyl and amino groups. These reactions can be utilized to further modify the molecular structure, enhancing the compound's biological activity or altering its physical and chemical properties (Abbasi et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of the compound under various conditions and for its formulation into usable drugs. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into these properties (S. Spjut et al., 2010).

Chemical Properties Analysis

The reactivity of the sulfonamide group, particularly towards nucleophiles and electrophiles, defines the chemical behavior of these compounds. Studies on their reactivity can lead to the discovery of novel reactions that can be applied in the synthesis of derivatives with enhanced or modified biological activities (Sun et al., 2012).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4S/c1-17-3-13-23(14-4-17)33(31,32)28(15-19-5-7-20(25)8-6-19)16-24(30)27-22-11-9-21(10-12-22)26-18(2)29/h3-14H,15-16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPRXTXYXDLFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-[4-(acetylamino)phenyl]-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.